molecular formula C14H11BrO B1342328 2-Bromo-3'-methylbenzophenone CAS No. 294878-58-3

2-Bromo-3'-methylbenzophenone

Cat. No.: B1342328
CAS No.: 294878-58-3
M. Wt: 275.14 g/mol
InChI Key: WJCGUPWVAISGFI-UHFFFAOYSA-N
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Description

2-Bromo-3’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO. It is a derivative of benzophenone, where a bromine atom is substituted at the second position and a methyl group at the third position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Future Directions

The future directions for research involving 2-Bromo-3’-methylbenzophenone could include exploring its potential uses in various chemical reactions, such as nucleophilic substitution reactions . Additionally, further studies could investigate its physical and chemical properties in more detail.

Biochemical Analysis

Biochemical Properties

2-Bromo-3’-methylbenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as nucleic acids and proteins, potentially leading to modifications or damage .

Cellular Effects

The effects of 2-Bromo-3’-methylbenzophenone on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. It can induce the production of reactive oxygen species (ROS), which can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, 2-Bromo-3’-methylbenzophenone can affect gene expression by modulating the activity of transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to changes in the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

At the molecular level, 2-Bromo-3’-methylbenzophenone exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450 enzymes, which can alter the metabolism of other compounds. Additionally, this compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the formation of adducts that can interfere with normal cellular functions. These interactions can result in enzyme inhibition, activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-3’-methylbenzophenone can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 2-Bromo-3’-methylbenzophenone has been shown to cause persistent oxidative stress and inflammation in cells, which can lead to cellular damage and dysfunction .

Dosage Effects in Animal Models

The effects of 2-Bromo-3’-methylbenzophenone in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular functions, while higher doses can lead to significant toxicity. In animal studies, high doses of 2-Bromo-3’-methylbenzophenone have been associated with liver and kidney damage, as well as alterations in blood biochemistry. These toxic effects are likely due to the compound’s ability to induce oxidative stress and disrupt normal metabolic processes .

Metabolic Pathways

2-Bromo-3’-methylbenzophenone is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Bromo-3’-methylbenzophenone, leading to the formation of reactive intermediates that can further react with other biomolecules. The metabolism of this compound can also affect the levels of various metabolites, potentially disrupting normal metabolic flux .

Transport and Distribution

Within cells and tissues, 2-Bromo-3’-methylbenzophenone is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to different tissues. Once inside cells, it can accumulate in specific compartments, such as the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism .

Subcellular Localization

The subcellular localization of 2-Bromo-3’-methylbenzophenone is crucial for its activity and function. This compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, it can be found in the nucleus, where it may form adducts with DNA and affect gene expression. The localization of 2-Bromo-3’-methylbenzophenone is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-methylbenzophenone can be achieved through several methods. One common method involves the reaction of 3-Iodotoluene with 2-Bromophenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as chloroform under reflux conditions .

Another method involves the bromination of 3’-methylbenzophenone using bromine in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is performed under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-3’-methylbenzophenone often involves large-scale bromination reactions. The process includes the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3’-methylbenzophenone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

(2-bromophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCGUPWVAISGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605125
Record name (2-Bromophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294878-58-3
Record name (2-Bromophenyl)(3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294878-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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